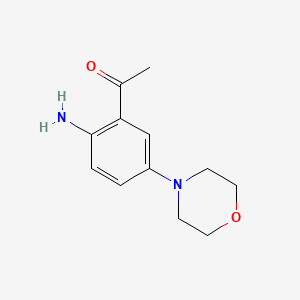

1-(2-Amino-5-morpholinophenyl)-1-ethanone

Description

Structural Significance and Chemical Context

The structural architecture of 1-(2-Amino-5-morpholinophenyl)-1-ethanone is significant due to the presence of several key functional groups that dictate its reactivity and potential applications.

The 2-aminoacetophenone core is a well-established precursor in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives. nih.govresearchgate.net The amino group and the adjacent acetyl group can undergo cyclocondensation reactions with a range of reagents to form fused ring systems. thieme-connect.com This reactivity is central to the compound's role as a building block in medicinal chemistry and materials science.

The morpholine (B109124) moiety is a common feature in many bioactive molecules and approved drugs. nih.govresearchgate.netsci-hub.se Its inclusion in a molecular structure can confer several advantageous properties:

Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for drug candidates. nih.govacs.org

Pharmacokinetic Modulation: It can influence the metabolic stability and pharmacokinetic profile of a molecule, potentially leading to improved in vivo performance. nih.govsci-hub.se

Biological Activity: The morpholine ring itself can be an integral part of a pharmacophore, contributing to the binding affinity and selectivity for various biological targets. nih.govacs.org

Table 2: Key Structural Features and Their Significance

| Structural Feature | Chemical Role | Potential Impact |

|---|---|---|

| 2-Amino Group | Nucleophilic center, participates in cyclization reactions. | Key for the formation of heterocyclic rings like quinazolines. |

| Acetyl Group | Electrophilic center, involved in condensation reactions. | Facilitates the construction of fused ring systems. |

| Phenyl Ring | Aromatic scaffold. | Provides a rigid framework for the functional groups. |

Overview of Research Trajectories and Potential in Organic Chemistry

The primary research trajectory for this compound is its application as a synthetic intermediate. Its structural components strongly suggest its utility in the construction of larger, more complex molecules with potential biological activity.

A significant area of potential is in the synthesis of quinazoline (B50416) derivatives . Quinazolines are a class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The general synthetic route to quinazolines often involves the reaction of a 2-aminoaryl ketone, such as this compound, with a suitable cyclizing agent. nih.govthieme-connect.com

For instance, a one-pot, three-component reaction involving a substituted 2-aminoacetophenone, a benzyl (B1604629) alcohol, and ammonium (B1175870) acetate (B1210297) can yield 2,4-disubstituted quinazolines. thieme-connect.com In this context, this compound could be employed to synthesize quinazolines bearing a morpholine substituent at a specific position, allowing for the exploration of structure-activity relationships.

Furthermore, the amino group of this compound can be derivatized to introduce other functionalities or to link the molecule to other scaffolds, expanding its synthetic utility. The exploration of its reactivity in various multicomponent reactions could also lead to the discovery of novel molecular frameworks with interesting biological profiles. dmed.org.ua While specific research exclusively focused on this compound is not abundant in publicly available literature, its potential as a precursor is firmly rooted in the established chemistry of its constituent functional groups.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)11-8-10(2-3-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVGRDDJOMFUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363202 | |

| Record name | 1-[2-Amino-5-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98440-50-7 | |

| Record name | 1-[2-Amino-5-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Amino 5 Morpholinophenyl 1 Ethanone

Established Synthetic Pathways to 1-(2-Amino-5-morpholinophenyl)-1-ethanone

The primary documented methods for synthesizing this compound are rooted in multi-step laboratory procedures, which are often adaptable for larger-scale commercial production.

While specific, distinct commercial-scale syntheses are not extensively detailed in public literature, the established laboratory protocols provide a viable foundation for commercial production. The route typically begins with commercially available precursors and involves sequential reactions to build the final molecule. The efficiency and scalability of the documented laboratory synthesis make it a practical choice for preparative routes.

A key laboratory-scale synthesis for this compound starts from 4-fluoronitrobenzene. The process involves two main transformations:

Nucleophilic Aromatic Substitution: The first step is the reaction of 4-fluoronitrobenzene with morpholine (B109124). In this reaction, the morpholine acts as a nucleophile, displacing the fluorine atom on the aromatic ring. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro group, to yield 4-(4-nitrophenyl)morpholine (B78992).

Reduction and Acylation Sequence: The nitro group of 4-(4-nitrophenyl)morpholine is then reduced to an amino group, forming 4-morpholinoaniline (B114313). This intermediate is subsequently acylated. A common method involves protecting the amino group, followed by a Friedel-Crafts acylation to introduce the acetyl group, and finally deprotection. An alternative is the catalytic reduction of a precursor like 1-(5-morpholino-2-nitrophenyl)ethanone.

This multi-step approach is a reliable method for obtaining the target compound in a laboratory setting.

Hypothetical and Emerging Synthetic Strategies for Related Phenyl Ethanone (B97240) Derivatives

Modern organic synthesis offers a variety of strategies that could hypothetically be applied to construct this compound and related derivatives. These methods often provide alternative routes with potential advantages in efficiency, selectivity, or functional group tolerance.

A direct and powerful method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

A hypothetical route to the target compound could involve the direct acylation of 4-morpholinoaniline. However, the presence of the basic amino group would likely interfere with the Lewis acid catalyst. A more plausible approach would involve a protection strategy:

Protection: The amino group of 4-morpholinoaniline is protected, for example, as an amide (acetanilide derivative).

Friedel-Crafts Acylation: The protected intermediate is then subjected to Friedel-Crafts acylation with acetyl chloride and AlCl₃. The ortho, para-directing nature of the protected amino and morpholino groups would direct the acetyl group to the desired position ortho to the amino group.

Deprotection: The protecting group is removed to yield the final product.

| Step | Reactant | Reagents | Hypothetical Intermediate/Product |

| 1 | 4-morpholinoaniline | Acetic Anhydride | N-(4-morpholinophenyl)acetamide |

| 2 | N-(4-morpholinophenyl)acetamide | Acetyl Chloride, AlCl₃ | 1-(2-acetamido-5-morpholinophenyl)ethanone |

| 3 | 1-(2-acetamido-5-morpholinophenyl)ethanone | Acid/Base Hydrolysis | This compound |

This table outlines a hypothetical multi-step synthesis using a Friedel-Crafts acylation strategy.

Nucleophilic aromatic substitution (SNAr) offers another potential pathway. This strategy relies on a suitably activated aromatic ring containing a good leaving group, which can be displaced by a nucleophile like morpholine. nih.govlboro.ac.uk

A hypothetical synthesis could start with a halogenated 2-aminoacetophenone, such as 1-(2-amino-5-fluorophenyl)ethanone. The acetyl group, being electron-withdrawing, activates the para-position, making the fluorine atom susceptible to nucleophilic attack.

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Hypothetical Product |

| 1-(2-Amino-5-fluorophenyl)ethanone | Morpholine | Polar aprotic solvent (e.g., DMSO), Base (e.g., K₂CO₃), Heat | This compound |

This table presents a hypothetical single-step synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction.

This route is attractive due to its potential directness, converting a pre-functionalized precursor to the final product in a single step. The success of such a reaction is highly dependent on the reactivity of the specific substrate. researchgate.net

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, provide powerful and versatile tools for constructing complex aromatic compounds. acs.org These methods could be adapted for the synthesis of aminophenyl ethanone scaffolds. acs.orgnih.gov

One hypothetical strategy could involve a carbonylative Suzuki or Stille coupling. acs.org For instance, a precursor like 4-morpholino-2-bromoaniline could be coupled with a suitable organoboron or organotin reagent in the presence of carbon monoxide and a palladium catalyst.

Another emerging approach is the direct C-H activation/functionalization. Palladium-catalyzed C-H amidation or acylation of aromatic ketones is an area of active research. acs.org A hypothetical route could involve the direct palladium-catalyzed acylation of 4-morpholinoaniline, potentially offering a more atom-economical synthesis by avoiding the need for pre-installed leaving groups on the aromatic ring. These advanced catalytic methods often exhibit high functional group tolerance and can provide access to complex molecules that are difficult to synthesize via traditional methods. researchgate.netnih.gov

Spectroscopic Data for this compound Remains Elusive in Public Databases

The inquiry sought to construct a detailed profile of the compound, focusing on its ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), FTIR, and High-Resolution Mass Spectrometry (HRMS) characteristics. However, the search results did not provide the specific chemical shifts, coupling constants, correlation signals, vibrational frequencies, or exact mass fragmentation patterns required for a thorough and accurate scientific article as outlined.

Predicted spectral data, which can sometimes serve as an alternative in the absence of experimental findings, were also not found for this compound in the accessed resources.

Consequently, without the foundational spectroscopic data, the creation of detailed data tables and an in-depth discussion for each specified analytical technique is not possible at this time. Further research or de novo spectral acquisition would be necessary to generate the required information for a complete structural characterization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 5 Morpholinophenyl 1 Ethanone

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the case of 1-(2-Amino-5-morpholinophenyl)-1-ethanone, MS/MS analysis provides valuable insights into its molecular structure by elucidating its fragmentation pathways under specific conditions, such as collision-induced dissociation (CID).

The fragmentation of the protonated molecule [M+H]⁺ of this compound is expected to occur at the most labile bonds and through rearrangements of its functional groups. The primary sites for fragmentation include the morpholine (B109124) ring, the bond between the phenyl ring and the morpholine nitrogen, and the acetyl group.

Likely fragmentation pathways for this compound would involve:

Cleavage of the Morpholine Ring: The morpholine ring can undergo a characteristic ring-opening fragmentation, leading to the loss of neutral fragments such as C2H4O.

Loss of the Acetyl Group: A common fragmentation pathway for aromatic ketones is the alpha-cleavage, resulting in the loss of the acetyl group (CH3CO•) or ketene (B1206846) (CH2=C=O).

Fragmentation involving the Amino Group: The amino group can influence fragmentation, potentially leading to the loss of ammonia (B1221849) (NH3) or related fragments.

Cleavage of the C-N bond: The bond connecting the morpholine ring to the phenyl ring can cleave, leading to ions representing the separated morpholino and aminophenylethanone moieties.

A proposed fragmentation scheme for this compound is detailed in the table below, showing potential product ions and their corresponding mass-to-charge ratios (m/z).

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 221.13 | 178.10 | C2H5O | [M+H - C2H5O]⁺ |

| 221.13 | 163.08 | C2H4O + NH3 | [M+H - C2H4O - NH3]⁺ |

| 221.13 | 135.08 | C4H8NO | [M+H - Morpholine radical]⁺ |

| 221.13 | 86.08 | C7H7N2O | [Morpholine]⁺ |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) within the molecule. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its stoichiometry. measurlabs.comvelp.commt.comazom.com For this compound, the molecular formula is C12H16N2O2.

The standard method for elemental analysis is combustion analysis. velp.com In this process, a small, accurately weighed sample of the compound is combusted in a stream of oxygen at high temperatures. measurlabs.commt.com The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. The oxygen content is typically determined by difference.

The experimental results are generally considered acceptable if they fall within ±0.4% of the theoretical values, which confirms the empirical and molecular formula of the synthesized compound.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 65.43% | 65.30% - 65.50% |

| Hydrogen (H) | 7.32% | 7.25% - 7.45% |

| Nitrogen (N) | 12.72% | 12.60% - 12.80% |

| Oxygen (O) | 14.53% | 14.40% - 14.60% |

Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of pharmaceutical compounds like this compound. moravek.com These methods separate the target compound from any impurities, byproducts, or starting materials present in the sample.

HPLC is a widely used technique for purity determination due to its high resolution and sensitivity. moravek.com A typical HPLC analysis for an aromatic ketone like this compound would employ a reversed-phase column, such as a C18 column. waters.comauroraprosci.comsigmaaldrich.com The mobile phase would likely consist of a mixture of an aqueous solvent (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution is commonly used to ensure the separation of compounds with a range of polarities. Detection is often performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for not only the quantification of the compound's purity but also the identification of any impurities based on their mass-to-charge ratios. nih.gov This is particularly useful for understanding the impurity profile of a synthesized compound. nifc.gov.vnnifc.gov.vn

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Chemical Reactivity and Derivatization Strategies of 1 2 Amino 5 Morpholinophenyl 1 Ethanone

Reactivity of the Amino Group

The primary aromatic amine (-NH2) ortho to the acetyl group is a key site for reactions. Its nucleophilicity allows for various condensation and substitution reactions, enabling the introduction of diverse structural motifs.

The primary amino group of 1-(2-amino-5-morpholinophenyl)-1-ethanone can readily undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a versatile method for creating larger, more complex molecules.

While specific studies detailing the condensation reactions of this compound are not extensively documented, the reactivity is a fundamental principle of organic chemistry. The general transformation is illustrated by the reaction with a generic aldehyde (R-CHO).

Table 1: Potential Amine-Based Condensation Reactions A representation of possible condensation reactions at the primary amino group.

| Reactant (Aldehyde/Ketone) | Product Class | Potential Reaction Conditions |

| Benzaldehyde (B42025) | Schiff Base (Imine) | Ethanol (B145695), catalytic acid (e.g., acetic acid), reflux |

| 4-Methoxybenzaldehyde | Schiff Base (Imine) | Methanol, reflux |

| Acetone | Schiff Base (Imine) | Toluene, Dean-Stark apparatus |

| Cyclohexanone | Schiff Base (Imine) | Mild acid catalysis |

The nucleophilic character of the primary amine facilitates substitution reactions, particularly N-acylation and N-alkylation. These reactions are fundamental for creating amide and secondary amine derivatives, respectively.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) readily converts the amino group into an amide. This derivatization is often used to modify the electronic properties of the molecule or to introduce new functional handles. For example, reacting the parent compound with acetyl chloride would yield N-(2-acetyl-4-morpholinophenyl)acetamide.

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to over-alkylation (formation of tertiary amines or even quaternary ammonium (B1175870) salts).

These derivatization strategies are crucial in medicinal chemistry for modulating a compound's physicochemical properties. nih.gov

Table 2: Representative N-Substitution and Derivatization Reactions Examples of derivatization strategies for the primary amino group.

| Reagent | Product Type |

| Acetyl Chloride | N-Acetylated Amide |

| Benzoyl Chloride | N-Benzoylated Amide |

| Methyl Iodide | N-Methylated Amine |

| Chloroacetyl Chloride | N-Chloroacetylated Amide |

Reactivity of the Ethanone (B97240) Moiety

The ethanone (-COCH3) group, a methyl ketone, is another major site of reactivity. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of condensation and addition reactions.

The ethanone moiety is an ideal precursor for the synthesis of chalcones via the Claisen-Schmidt condensation. nih.gov This reaction involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. The base (commonly NaOH or KOH) abstracts an acidic α-proton from the ethanone's methyl group to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde to form a β-hydroxyketone intermediate, which subsequently dehydrates to yield the α,β-unsaturated ketone core structure characteristic of chalcones. nih.gov

Chalcones derived from morpholine-containing scaffolds are of significant interest in medicinal chemistry. researchgate.net The synthesis of amino chalcones is a well-established strategy for creating diverse molecular libraries. ekb.eg

Table 3: Potential Aldehydes for Chalcone (B49325) Synthesis A selection of aromatic aldehydes for Claisen-Schmidt condensation with this compound.

| Aromatic Aldehyde | Resulting Chalcone Substituent |

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenyl |

| Thiophene-2-carbaldehyde | Thiophen-2-yl |

The carbonyl group of the ethanone moiety readily reacts with hydroxylamine (B1172632) (NH2OH) and hydrazine (B178648) (NH2NH2) or its derivatives (e.g., phenylhydrazine) to form oximes and hydrazones, respectively. wikipedia.orgnih.gov These reactions are classic condensation processes where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond with the elimination of a water molecule. masterorganicchemistry.com

Oxime Formation: The reaction with hydroxylamine produces a ketoxime. Oximes are stable, crystalline compounds often used for the purification and characterization of ketones. wikipedia.org

Hydrazone Formation: The reaction with hydrazine or substituted hydrazines yields the corresponding hydrazone. Hydrazones are versatile intermediates in organic synthesis.

These reactions are typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.

Table 4: Oxime and Hydrazone Derivatization Common reagents for the derivatization of the ethanone carbonyl group.

| Reagent | Product Class | C=N Bond Type |

| Hydroxylamine (NH2OH) | Oxime | C=N-OH |

| Hydrazine (NH2NH2) | Hydrazone | C=N-NH2 |

| Phenylhydrazine | Phenylhydrazone | C=N-NHPh |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | C=N-NH-(C6H3(NO2)2) |

The ethanone's carbonyl group can also participate in condensation reactions with active methylene (B1212753) compounds—compounds possessing a CH2 group flanked by two electron-withdrawing groups (EWGs). A prominent example is the Knoevenagel condensation. In this reaction, a weak base (like piperidine (B6355638) or ammonia) is typically used to generate a carbanion from the active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate). This carbanion then attacks the carbonyl carbon of this compound. The resulting adduct typically undergoes dehydration to yield a stable α,β-unsaturated product. nih.govrsc.org

This strategy provides a powerful route to synthesize compounds with extended conjugation and diverse functionalities, which are valuable in materials science and medicinal chemistry.

Table 5: Representative Active Methylene Compounds for Condensation Examples of active methylene compounds and their potential reaction products.

| Active Methylene Compound | Electron-Withdrawing Groups (EWGs) | Product Feature |

| Malononitrile | -CN, -CN | Dicyanovinyl group |

| Ethyl Cyanoacetate | -CN, -COOEt | Cyano-ester vinyl group |

| Diethyl Malonate | -COOEt, -COOEt | Dicarboxyethyl vinyl group |

| 2,4-Pentanedione | -COCH3, -COCH3 | Diacetyl vinyl group |

Electrophilic and Nucleophilic Processes on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and morpholino groups. byjus.comlibretexts.org Conversely, the acetyl group is an electron-withdrawing group and deactivates the ring towards electrophilic attack. libretexts.org The directing effects of these substituents determine the regioselectivity of substitution reactions.

The amino (-NH2) and morpholino groups are powerful activating groups and are ortho, para-directors. byjus.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The acetyl group (-COCH3), being a deactivating group, is a meta-director. libretexts.org In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The positions ortho to the strongly activating amino group are also meta to the deactivating acetyl group, and the position para to the amino group is occupied by the morpholino substituent. The interplay of these electronic effects suggests that electrophilic substitution will preferentially occur at the positions ortho to the amino group.

Electrophilic Aromatic Substitution Reactions:

Halogenation: The activated nature of the aromatic ring facilitates halogenation reactions, such as bromination or chlorination. libretexts.org Due to the high activation, these reactions may proceed even without a Lewis acid catalyst, or under mild catalytic conditions. wikipedia.org The substitution pattern is expected to be directed by the powerful amino and morpholino groups.

Nitration: Direct nitration of highly activated anilines can be challenging due to the potential for oxidation and the formation of undesired side products. libretexts.orgyoutube.com Milder, catalytic nitration methods may be employed to achieve controlled substitution. chemistryviews.orgresearchgate.net The directing effects of the substituents would again be expected to govern the position of the incoming nitro group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are often problematic with anilines. chemistrysteps.comstackexchange.com The amino group can react with the Lewis acid catalyst, deactivating the ring and preventing the desired reaction. stackexchange.comsciencemadness.org Protection of the amino group, for example by conversion to an amide, can circumvent this issue, although this also reduces the activating effect of the substituent. libretexts.org

Nucleophilic Aromatic Substitution Reactions:

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally not favored unless a suitable leaving group, such as a halogen, is present on the ring. The electron-rich nature of the ring system, due to the amino and morpholino groups, disfavors attack by nucleophiles. ncsu.edu If a derivative of the compound with a leaving group in a position activated by an electron-withdrawing group were available, SNAr could become a viable derivatization strategy.

Reaction Mechanisms and Pathways of Transformations

The transformations of this compound proceed through well-established reaction mechanisms common in aromatic chemistry.

Kinetic studies of electrophilic aromatic substitution reactions typically follow the rate law:

Rate = k[Aromatic Compound][Electrophile]

The rate constant, k, would be significantly larger for this compound than for less activated aromatic compounds. The reaction rate is also influenced by the nature of the electrophile, the solvent, and the temperature.

To illustrate the expected kinetic behavior, the following table presents hypothetical relative rate constants for the bromination of this compound compared to other aromatic compounds, based on the activating and deactivating effects of their substituents.

| Compound | Substituents | Expected Relative Rate of Bromination |

| Benzene (B151609) | None | 1 |

| Aniline (B41778) | -NH2 | 1 x 10^9 |

| Acetophenone | -COCH3 | 1 x 10^-6 |

| This compound | -NH2, -morpholino, -COCH3 | > 1 x 10^9 |

This table is for illustrative purposes and the values are hypothetical, based on general principles of aromatic reactivity.

Catalysts play a crucial role in many of the derivatization strategies for this compound, particularly in electrophilic aromatic substitution reactions.

Lewis Acid Catalysis in Halogenation: For less reactive aromatic substrates, Lewis acids such as FeBr3 or AlCl3 are often required to polarize the halogen-halogen bond and generate a more potent electrophile. libretexts.orgnumberanalytics.com Given the high activation of the phenyl ring in this compound, these reactions may proceed with milder catalysts or even without a catalyst. wikipedia.org

Catalysis in Nitration: The use of strong acids in nitration can lead to the protonation of the amino group, forming an anilinium ion which is a deactivating, meta-directing group. byjus.comchemistrysteps.com This can lead to a mixture of products. Catalytic nitration methods using metal complexes can offer milder reaction conditions and improved regioselectivity. chemistryviews.org

Catalysis in Friedel-Crafts Reactions: As previously mentioned, the amino group's basicity interferes with the Lewis acid catalysts typically used in Friedel-Crafts reactions. stackexchange.com Catalytic methods that are compatible with amino groups or the use of a protected form of the aniline are necessary for successful Friedel-Crafts derivatization. researchgate.net

The table below summarizes the role of catalysts in various potential transformations of this compound.

| Reaction | Catalyst | Role of Catalyst |

| Halogenation | Lewis Acid (e.g., FeBr3) | Generation of a more potent electrophile (e.g., Br+) |

| Nitration | Strong Acid (e.g., H2SO4) | Protonation of nitric acid to form the nitronium ion (NO2+) |

| Nitration | Metal Catalyst (e.g., Cu-based) | Facilitates nitration under milder conditions, potentially avoiding protonation of the amino group |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl3) | Generation of the acylium ion electrophile |

| Friedel-Crafts Acylation | Alternative Catalysts (e.g., Ga(OTf)3) | May be more tolerant to the presence of the amino group |

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Integration into Heterocyclic Ring Systems

The strategic placement of the amino and acetyl groups on the phenyl ring of 1-(2-Amino-5-morpholinophenyl)-1-ethanone facilitates its integration into numerous heterocyclic frameworks. These heterocycles form the core of many biologically active compounds.

Pyrimidine (B1678525) derivatives can be effectively synthesized from analogues of this compound. A common and efficient method involves the initial conversion of the acetophenone (B1666503) to a chalcone (B49325). This is typically achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde under basic conditions. The resulting chalcone, an α,β-unsaturated ketone, is a key intermediate that can then undergo cyclization with guanidine (B92328) hydrochloride in the presence of a base to form the 2-aminopyrimidine (B69317) ring. researchgate.net This reaction proceeds via a Michael addition of guanidine to the chalcone, followed by an intramolecular condensation and subsequent oxidation or aromatization to yield the stable pyrimidine ring. The morpholine (B109124) substituent on the phenyl ring is well-tolerated in these reaction conditions, allowing for the synthesis of a variety of substituted 2-aminopyrimidines. researchgate.netiipseries.org

The general synthetic scheme is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Aromatic Aldehyde | Base (e.g., NaOH or KOH), Alcohol | Chalcone Intermediate |

| 2 | Chalcone Intermediate, Guanidine Hydrochloride | Base (e.g., Sodium Methoxide), Alcohol, Reflux | 2-Aminopyrimidine Derivative |

This synthetic route is highly versatile, as the substitution pattern of the final pyrimidine derivative can be readily modified by varying the aromatic aldehyde used in the initial Claisen-Schmidt condensation.

The synthesis of thiazine (B8601807) scaffolds can be achieved from this compound through a multi-step process that also utilizes a chalcone intermediate. The chalcone, prepared as described previously, can undergo a cyclocondensation reaction with thiourea (B124793) in an alkaline medium. nih.gov This reaction typically proceeds by the nucleophilic attack of the sulfur atom of thiourea on the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization involving one of the amino groups of thiourea and the carbonyl group of the chalcone, and subsequent dehydration to form the 1,3-thiazine ring. The presence of the morpholino group on the phenyl ring can influence the electronic properties of the chalcone and, consequently, the reaction kinetics and yield of the thiazine product.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Chalcone derived from this compound | Thiourea | Alkaline medium (e.g., KOH in ethanol), Reflux | 1,3-Thiazine derivative |

The construction of pyridone and thiopyridone derivatives from this compound highlights the versatility of this starting material. A key intermediate in the synthesis of pyridones is the corresponding β-enamino ketone. This can be prepared by the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgresearchgate.net The resulting enaminone can then be reacted with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or triethylamine. nih.gov This leads to a cascade of reactions involving Michael addition, intramolecular cyclization, and elimination of dimethylamine (B145610) and water to afford the highly substituted pyridone ring.

For the synthesis of thiopyridones, a similar strategy can be employed, often starting with the reaction of the enaminone with a sulfur-containing reagent like cyanothioacetamide. nih.gov The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the thiopyridone core.

Table of Pyridone Synthesis Intermediates and Reagents

| Intermediate | Reagent for Cyclization | Product |

|---|---|---|

| β-enamino ketone | Malononitrile | 2-Amino-3-cyanopyridine derivative |

| β-enamino ketone | Ethyl cyanoacetate | 3-Carbethoxy-2-pyridone derivative |

The synthesis of imidazole (B134444) and triazole-based compounds from this compound showcases its utility in constructing five-membered heterocyclic rings. For imidazole synthesis, a common approach is the Radziszewski reaction and its modifications. google.comnih.gov This typically involves the reaction of an α-dicarbonyl compound (which can be derived from the starting acetophenone by oxidation), an aldehyde, and ammonia (B1221849) or a primary amine. Alternatively, the acetophenone can be first converted to an α-haloketone, which can then be reacted with an amidine to form the imidazole ring. nih.gov

The synthesis of triazoles from this precursor can be achieved through several routes. One method involves the reaction of the ketone with a tosylhydrazone and a nitrile in the presence of a base. organic-chemistry.org Another approach is a multi-component reaction involving the enamine or enaminone derivative of the starting ketone, a primary amine, and a source of the remaining nitrogen atoms, such as p-toluenesulfonyl hydrazine (B178648), often catalyzed by a non-metallic reagent like iodine. frontiersin.orgnih.gov These methods allow for the construction of both 1,2,3- and 1,2,4-triazole (B32235) rings with various substitution patterns. nih.govnih.gov

This compound is an ideal substrate for the Friedländer annulation, a classic and straightforward method for the synthesis of quinolines. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a -CH2- group adjacent to a carbonyl group). In this case, this compound reacts with a ketone or aldehyde under acidic or basic conditions to yield a substituted quinoline (B57606). nih.govnih.gov The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring system. A variety of catalysts, including Brønsted acids, Lewis acids, and even iodine, can be employed to promote this reaction. nih.gov

Examples of Reagents for Friedländer Synthesis with this compound

| Active Methylene Compound | Resulting Quinoline Substitution Pattern |

|---|---|

| Acetone | 2-Methyl-6-morpholinoquinoline |

| Ethyl acetoacetate | 2-Methyl-3-carbethoxy-6-morpholinoquinoline |

The formation of pyrazole (B372694) derivatives from this compound typically proceeds through a chalcone intermediate. The chalcone, synthesized via Claisen-Schmidt condensation, is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. nih.govscispace.com The reaction involves the nucleophilic attack of the hydrazine on the carbonyl group of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. The pyrazoline can then be oxidized to the corresponding pyrazole if desired. The use of formic acid as a solvent and reagent can directly lead to the formation of N-formyl pyrazolines. nih.gov The morpholinophenyl moiety remains intact throughout this reaction sequence, allowing for the synthesis of pyrazoles with this specific substitution. nih.govcu.edu.eg

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH/EtOH | Chalcone |

| 2 | Cyclization | Hydrazine hydrate, Acetic acid or Formic acid | Pyrazoline/N-Formylpyrazoline |

| 3 | (Optional) Oxidation | Oxidizing agent (e.g., I2, air) | Pyrazole |

Precursor for Advanced Organic Structures

The strategic placement of functional groups in this compound allows for its participation in a variety of chemical transformations, rendering it a powerful tool for the synthesis of intricate molecular architectures. The presence of the ortho-amino acetophenone moiety is particularly significant, as it is a classical precursor for the construction of quinoline and other heterocyclic systems through condensation reactions.

Synthesis of Camptothecin Analogues

Camptothecin, a potent anticancer agent, and its analogues are characterized by a pentacyclic quinoline-containing core structure. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a fundamental method for the synthesis of quinolines. kyushu-u.ac.jpresearchgate.net In this context, this compound can serve as the 2-aminoaryl ketone component.

Table 1: Potential Reactants for Friedländer Synthesis of Camptothecin Analogues

| Reactant 1 | Reactant 2 | Product Core Structure |

| This compound | Tricyclic α-methylene ketone | Morpholino-substituted quinoline core of Camptothecin analogue |

Development of Aza-BODIPY Dyes

Aza-boron-dipyrromethene (Aza-BODIPY) dyes are a class of fluorescent compounds with applications in bioimaging and materials science due to their strong absorption and emission in the near-infrared region. nih.govnih.gov The synthesis of aza-BODIPY dyes typically begins with the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde (B42025) to form a chalcone. This chalcone then undergoes a series of reactions, including a Michael addition and condensation with an ammonia source, to form an aza-dipyrromethene, which is subsequently complexed with a boron source, commonly BF₃·OEt₂, in the presence of a base like triethylamine. nih.gov

This compound can be utilized as the acetophenone precursor in this synthetic pathway. The presence of the amino and morpholino groups on the phenyl ring of the acetophenone can significantly influence the photophysical properties of the resulting aza-BODIPY dye. These electron-donating groups can lead to a bathochromic (red) shift in the absorption and emission spectra, which is often desirable for biological imaging applications to minimize autofluorescence from tissues. The general synthetic route allows for the incorporation of various substituted acetophenones, and the specific use of this morpholino-substituted precursor would yield aza-BODIPY dyes with tailored electronic properties. nih.gov

Table 2: Key Synthetic Steps for Aza-BODIPY Dyes from this compound

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | This compound, Benzaldehyde derivative | Substituted Chalcone |

| 2 | Michael Addition/Condensation | Chalcone, Nitromethane, Ammonium (B1175870) acetate (B1210297) | Aza-dipyrromethene |

| 3 | Boron Complexation | Aza-dipyrromethene, BF₃·OEt₂, Triethylamine | Aza-BODIPY Dye |

Building Block for Other Diverse Pharmacophore Scaffolds

The term "pharmacophore" refers to the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The morpholine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.gov

This compound serves as an excellent starting material for the synthesis of a variety of heterocyclic scaffolds containing the morpholine pharmacophore. The ortho-amino acetophenone functionality is a versatile precursor for numerous condensation and cyclization reactions. For instance, it can be used in multicomponent reactions to generate complex and diverse molecular libraries for drug discovery.

The amino group can be acylated or alkylated, and the acetyl group can undergo various transformations, such as α-halogenation followed by substitution, to introduce further diversity. The aromatic ring itself can be subject to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered. Through these synthetic manipulations, a wide range of novel pharmacophore scaffolds can be accessed, incorporating the beneficial properties of the morpholine ring. These scaffolds can then be further elaborated to develop new therapeutic agents targeting a variety of diseases.

Table 3: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Reaction Type | Reactant(s) | Resulting Scaffold |

| Condensation | α-Halo ketone | Quinoxaline |

| Condensation | Dicarbonyl compound | Benzodiazepine |

| Multicomponent Reaction | Aldehyde, Isocyanide | Imidazole |

Computational and Theoretical Chemistry Studies of 1 2 Amino 5 Morpholinophenyl 1 Ethanone

Electronic Structure and Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the many-electron wavefunction, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 1-(2-Amino-5-morpholinophenyl)-1-ethanone.

Molecular Geometry Optimization and Conformer Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the molecule's atoms must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. For a flexible molecule such as this compound, this also involves a conformer analysis.

Key areas of flexibility in this molecule include the rotation around the single bonds connecting the morpholine (B109124) ring to the phenyl group and the acetyl group to the phenyl group. Different rotational isomers, or conformers, will have varying energies. DFT calculations would be employed to optimize the geometry of each plausible conformer and calculate their relative energies to identify the most stable, or ground-state, conformation. The results of such an analysis are typically presented in a table comparing key geometric parameters.

Table 1: Illustrative Data from a DFT Geometry Optimization This table demonstrates the type of data that would be generated from a DFT geometry optimization study. Specific values are not available from published research.

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond in the acetyl group. | ~1.23 Å |

| C-N (Amino) Bond Length | The bond length between the amino nitrogen and the phenyl ring. | ~1.40 Å |

| C-N (Morpholine) Bond Length | The bond length between the morpholine nitrogen and the phenyl ring. | ~1.38 Å |

| Phenyl-Morpholine Dihedral Angle | The torsion angle defining the orientation of the morpholine ring relative to the phenyl ring. | Dependent on steric hindrance and electronic effects. |

| Phenyl-Acetyl Dihedral Angle | The torsion angle defining the orientation of the acetyl group relative to the phenyl ring. | Dependent on intramolecular hydrogen bonding and steric effects. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location indicate sites susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, indicating sites for nucleophilic attack. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, as the amino and morpholino groups are strong electron-donating groups. The LUMO is likely distributed over the acetyl group and the phenyl ring, which are the more electron-accepting portions of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net

Table 2: Representative Data from an FMO Analysis This table shows the typical parameters calculated in an FMO study. Specific values for the target compound are hypothetical.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) (eV) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how molecules will interact with each other, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov

In an ESP map of this compound, the most negative regions (typically colored red) are expected around the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen and nitrogen atoms of the morpholine and amino groups, respectively. These are sites that would attract electrophiles or act as hydrogen bond acceptors. The most positive regions (typically colored blue) would be found around the hydrogen atoms of the primary amino group, indicating their potential to act as hydrogen bond donors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the acetyl group, and the C-O-C stretching of the morpholine ring.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can also be calculated to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com This is an invaluable tool for structural elucidation, as the predicted spectrum can be compared with an experimental one to aid in the assignment of signals. nih.gov

Table 3: Examples of Predicted Vibrational Frequencies This table illustrates the kind of data obtained from vibrational frequency calculations. Assignments are based on the functional groups present.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Symmetric/Asymmetric Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Phenyl Ring | 3000 - 3100 |

| C=O Stretch | Acetyl (C=O) | 1680 - 1710 |

| C-O-C Asymmetric Stretch | Morpholine Ring | 1115 - 1140 |

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can be used to explore the potential reactivity of a molecule by modeling reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility. For example, studies on the proton transfer process in similar amino-containing molecules have been successfully conducted using DFT. researchgate.net For this compound, one could investigate mechanisms such as electrophilic aromatic substitution, exploring how the activating amino and morpholino groups direct incoming electrophiles.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that shows the proportion of different close contacts. researchgate.net

For this compound, the primary amino group (-NH₂) and the carbonyl group (C=O) would be expected to form strong N-H···O hydrogen bonds, which would likely be a dominant feature in its crystal packing. researchgate.netnih.gov Other significant interactions would include:

H···H contacts: Typically the most abundant due to the number of hydrogen atoms on the molecule's surface. nih.gov

C···H/H···C contacts: Involving the aromatic ring and other carbon atoms.

O···H/H···O contacts: In addition to the primary hydrogen bonds, weaker interactions involving the morpholine oxygen and various hydrogen atoms would be present. nih.gov

N···H/H···N contacts: Interactions involving the amino and morpholine nitrogens. researchgate.net

The analysis provides a quantitative understanding of how these non-covalent forces direct the assembly of molecules in the solid state.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts that would be expected for this molecule.

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Contacts between hydrogen atoms. |

| O···H / H···O | Significant | Includes strong N-H···O hydrogen bonds and other weaker contacts. |

| C···H / H···C | Moderate | Interactions involving aromatic and aliphatic C-H groups. |

| N···H / H···N | Moderate | Contacts involving the nitrogen atoms and hydrogen atoms. |

| Other (C···C, C···O, etc.) | Low | Less frequent contacts contributing to crystal packing. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the use of molecular dynamics simulations to explore the conformational landscape of this compound. While molecular dynamics is a powerful tool for understanding the dynamic nature of molecules and identifying their preferred three-dimensional structures, it appears that this particular compound has not been the subject of such specific computational investigation in the available public research.

Therefore, no data tables or detailed research findings regarding the conformational analysis of this compound through molecular dynamics simulations can be provided at this time.

Future Research Directions and Translational Perspectives for 1 2 Amino 5 Morpholinophenyl 1 Ethanone

Innovations in Green Synthetic Methodologies

The future synthesis of 1-(2-Amino-5-morpholinophenyl)-1-ethanone and its derivatives will increasingly align with the principles of green chemistry, focusing on waste prevention, atom economy, and the use of safer solvents and catalysts. nih.gov Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Emerging green methodologies offer sustainable alternatives.

Key areas for innovation include:

Catalytic C-N Cross-Coupling: Developing catalytic methods, such as Buchwald-Hartwig amination, to construct the morpholine-aniline bond can be a greener alternative to classical nucleophilic aromatic substitution, which often requires harsh conditions. rsc.org The use of earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium) would further enhance the sustainability of this approach.

Flow Chemistry: Implementing continuous flow processes can improve reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters (temperature, pressure, stoichiometry), often leading to higher yields and purity while minimizing solvent usage and waste. nih.gov

Biocatalysis: The use of enzymes for key transformations, such as the selective acylation or amination steps, represents a significant advancement. Biocatalytic processes operate under mild, aqueous conditions and exhibit high chemo- and regioselectivity, aligning perfectly with green chemistry goals. gctlc.org

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-derived solvents (e.g., ethanol (B145695), 2-methyltetrahydrofuran) will be crucial. researchgate.net

| Methodology | Key Principles | Potential Advantages for Synthesizing the Target Compound | Challenges |

|---|---|---|---|

| Traditional Synthesis | Multi-step, classical reagents | Established procedures | High waste (low atom economy), harsh conditions, hazardous reagents |

| Catalytic Methods | Use of catalysts (e.g., Pd, Cu) to lower activation energy rsc.org | Higher efficiency, milder conditions, improved atom economy | Catalyst cost, toxicity, and removal from the final product |

| Flow Chemistry | Continuous processing, precise control nih.gov | Enhanced safety, scalability, improved yield and purity | Initial equipment investment, potential for clogging |

| Biocatalysis | Enzyme-mediated reactions gctlc.org | High selectivity, mild aqueous conditions, biodegradable catalysts | Enzyme stability, substrate scope limitations |

Exploration of Novel Chemical Transformations and Rearrangements

The rich functionality of this compound provides a platform for exploring a wide range of chemical transformations beyond its use as a simple building block. The interplay between the electron-donating amino and morpholino groups and the electron-withdrawing acetyl group can be harnessed to drive novel reactions.

Future research could focus on:

Intramolecular Cyclizations: The ortho-relationship between the amino and acetyl groups is ideal for synthesizing heterocyclic systems. For instance, acid-catalyzed condensation could lead to the formation of quinoline (B57606) derivatives, a scaffold prevalent in pharmaceuticals. mdpi.com Electrocatalytic methods have also shown promise in coupling 2'-aminoacetophenones to form isatins through C-H/N-H bond formation. organic-chemistry.org

Rearrangement Reactions: Investigating classic name reactions, such as the Beckmann or Schmidt rearrangements on derivatives of the acetyl group, could yield novel amide or nitrile-containing structures with altered electronic and steric properties.

Domino and Multicomponent Reactions (MCRs): Designing one-pot reactions where the compound acts as a key component can rapidly build molecular complexity. For example, it could participate in MCRs with aldehydes and other nucleophiles to generate diverse libraries of complex molecules. mdpi.com

Chemo- and Regioselective Functionalization Strategies

A major challenge and opportunity lies in the selective functionalization of the different reactive sites within the molecule: the primary amine, the α-protons of the ketone, and the aromatic ring. Developing robust chemo- and regioselective strategies is essential for creating well-defined derivatives for structure-activity relationship (SAR) studies.

N-Functionalization vs. C-Functionalization: The primary amino group is highly nucleophilic and can be selectively acylated, alkylated, or used in reductive amination under controlled conditions. Differentiating its reactivity from that of the aromatic ring is key. Directing groups can be employed to steer reactions toward specific C-H bonds on the aromatic ring. researchgate.net

Aromatic Ring Substitution: The existing substituents strongly direct the position of further electrophilic aromatic substitution. The powerful ortho-, para-directing amino and morpholino groups will activate the positions ortho and para to them. This allows for predictable halogenation, nitration, or Friedel-Crafts reactions at specific sites on the benzene (B151609) ring.

Ketone Functionalization: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of diverse functional groups adjacent to the carbonyl, a common strategy in medicinal chemistry.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Primary Amine (NH₂) | Acylation, Alkylation, Reductive Amination | Acyl chlorides, Alkyl halides, Aldehydes + reducing agent | Amides, Secondary/Tertiary Amines |

| Aromatic Ring (C-H) | Electrophilic Aromatic Substitution | NBS, HNO₃/H₂SO₄, Acyl chloride/AlCl₃ | Bromo, Nitro, Acyl groups |

| α-Carbon (CH₃) | Enolate Chemistry | LDA, followed by an electrophile (e.g., R-X) | α-Substituted Ketones |

| Carbonyl (C=O) | Condensation, Reduction | Hydroxylamine (B1172632), NaBH₄ | Oximes, Alcohols |

Development of Structure-Reactivity Relationships for Designed Transformations

Systematic modification of the this compound scaffold is crucial for developing a deep understanding of its structure-reactivity relationships (SRR). This involves synthesizing analogs with varied electronic and steric properties and quantitatively assessing their impact on reactivity and, ultimately, biological activity. acs.orgnih.gov

For example, introducing electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkoxy) onto the aromatic ring will modulate the nucleophilicity of the primary amine and the acidity of the ketone's α-protons. benthamdirect.com Comparing the reaction kinetics of these analogs in specific transformations will provide quantitative data to build predictive models for designing future transformations. This approach is fundamental in optimizing lead compounds in drug discovery, where subtle structural changes can lead to significant differences in efficacy and selectivity. researchgate.net

Role in Advanced Chemical Biology Probes and Material Science Applications

The structural features of this compound make it an attractive starting point for developing sophisticated molecular tools and functional materials.

Chemical Biology Probes: The primary amino group serves as an ideal conjugation handle for attaching reporter molecules such as fluorophores, biotin, or photo-affinity labels. mdpi.commskcc.org By derivatizing the core scaffold to target specific proteins or enzymes, these probes can be used to visualize biological processes, identify protein-protein interactions, and elucidate drug mechanisms of action. nih.gov The morpholine (B109124) moiety can enhance aqueous solubility and influence cell permeability, which are desirable properties for chemical probes. researchgate.net

Material Science Applications: The morpholine ring is known to be a valuable motif in various industrial applications, including as a corrosion inhibitor and in the synthesis of optical brighteners and rubber vulcanization accelerators. chemicalbook.comnih.gov The aromatic amine and ketone functionalities of this compound could be exploited as monomers for the synthesis of novel polymers, such as polyimides or polyketones, with tailored thermal and mechanical properties. Furthermore, aniline-based compounds have been investigated for applications in materials with specific optical properties, suggesting a potential avenue for developing new dyes or electronic materials from this scaffold. rsc.org

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Amino-5-morpholinophenyl)-1-ethanone to improve yield and purity?

Methodological Answer:

- Reaction Parameter Optimization : Systematically vary temperature (50–80°C), pH (neutral to mildly acidic), and reaction time (6–24 hours) to balance yield and side-product formation. Ethanol or methanol is preferred for dissolving reactants due to their polarity and compatibility with amine groups .

- Purification Strategies : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization in ethanol to isolate the pure compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Tracking : Compare yields under different conditions using gravimetric analysis. For example, pH adjustments (e.g., acetic acid) can stabilize intermediates and reduce decomposition .

Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 248 for [M]+) and fragmentation patterns (e.g., loss of morpholine moiety) .

- Infrared (IR) Spectroscopy : Confirm carbonyl stretch (1680–1720 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 4°C, 25°C (ambient), and 40°C (with 75% relative humidity) for 1–6 months. Monitor degradation via HPLC every 30 days.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Track photodegradation products using LC-MS .

- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life at standard storage conditions (e.g., 4°C) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases). The morpholine group may form hydrogen bonds with catalytic residues, while the acetyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Compile data from enzyme assays (e.g., IC₅₀ values) and categorize by experimental conditions (pH, temperature, assay type).

- Use statistical tools (ANOVA) to identify outliers or trends linked to specific parameters .

- Validate hypotheses with controlled follow-up experiments (e.g., replicate assays at pH 7.4 vs. 6.8) .

- Case Study : If conflicting reports exist on kinase inhibition potency, re-test the compound alongside a positive control (e.g., staurosporine) under standardized conditions .

Q. What strategies are effective in resolving ambiguities in crystallographic data for this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with a heavy atom derivative (e.g., selenomethionine) to improve phase resolution. Refine using SHELX or PHENIX .

- Electron Density Maps : Compare experimental data (e.g., CCDC entries) with computational predictions (Mercury Software) to validate bond angles and torsion angles .

- Disorder Modeling : For flexible morpholine groups, apply multi-conformer models and occupancy refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.